N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
This compound features a 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and an ethane-1-sulfonamide group attached to a para-substituted phenyl ring. The thiophene-2-carbonyl group introduces electron-withdrawing properties, while the sulfonamide moiety contributes to hydrogen-bonding capacity and solubility. Structural determination of such compounds often employs SHELX software for crystallographic refinement, as validated in multiple studies .
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-2-31(28,29)25-18-10-8-15(9-11-18)19-14-20(16-5-3-6-17(23)13-16)26(24-19)22(27)21-7-4-12-30-21/h3-13,20,25H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQXNFQVGVKQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the dihydro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Attachment of the Thiophene-2-carbonyl Group: This step involves the acylation of the pyrazole ring with a thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Formation of the Sulfonamide Linkage: The final step is the formation of the sulfonamide linkage by reacting the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising pharmacological properties:
Anticancer Activity
Studies have shown that N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to interfere with bacterial cell wall synthesis.
Anti-inflammatory Effects
Research has indicated that this sulfonamide derivative possesses anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison to Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Similar to Vancomycin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
Mechanism of Action
The mechanism of action of N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl and thiophene-2-carbonyl groups are likely involved in binding to active sites of enzymes or receptors, while the sulfonamide linkage may play a role in stabilizing the compound’s interaction with its target. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Functional Group Variations
Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Core : 1,2,4-Triazole (fully aromatic).
- Substituents: Phenylsulfonyl (electron-withdrawing), 2,4-difluorophenyl, and phenylethanone.
- Key Differences: The triazole core in Compound A is fully unsaturated, limiting flexibility compared to the dihydropyrazole in the target compound. Sulfonyl (SO₂) vs. Fluorine substitution at 2,4-positions (Compound A) vs. 3-position (target): Positional effects on lipophilicity and metabolic stability may differ.
Compound B : 5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
- Core : 4,5-Dihydropyrazole (similar to target).
- Substituents : Carbothioamide (CSNH₂) at position 1, triazole at position 3.
- Key Differences :
- Carbothioamide vs. sulfonamide: Thiocarbonyl groups may exhibit weaker hydrogen-bonding but higher lipophilicity.
- Triazole substituent (Compound B) vs. thiophene-2-carbonyl (target): The latter’s electron-deficient thiophene could enhance reactivity in electrophilic interactions.
Compound C : N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide
- Core : Pyrazole (fully aromatic).
- Substituents: Chlorophenoxy, ethylpyrazole, and sulfonamide.
- the target’s fluorophenyl-thiophene system. Ethylpyrazole substituent may reduce solubility compared to the target’s phenyl-ethane-sulfonamide tail.
Biological Activity
N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The pyrazole ring, which is known for its pharmacological versatility.
- Substituents : The presence of a thiophene moiety and a sulfonamide group enhances its biological activity and solubility.
The molecular formula is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 366.43 g/mol .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, certain pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations as low as 10 µM, comparable to dexamethasone .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it has been reported to reduce cell viability in MCF7 breast cancer cells with an IC₅₀ value of 39.70 µM . Moreover, structural modifications have led to enhanced activity against different cancer types, indicating the importance of the pyrazole scaffold in developing anticancer agents.
3. Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Compounds derived from similar structures were tested against bacterial strains such as E. coli and Bacillus subtilis, demonstrating significant antibacterial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Studies indicate that certain derivatives induce apoptosis in cancer cells through the activation of caspases (caspase-3 and caspase-7), which are crucial for programmed cell death .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes relevant to inflammation and cancer progression contributes to its therapeutic potential. For example, some pyrazole derivatives have been shown to inhibit mitogen-activated protein kinase (MAPK) pathways .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study involving carrageenan-induced edema in rats demonstrated that specific pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like ibuprofen .
Case Study 2: Anticancer Screening
In vitro testing against various cancer cell lines revealed that modifications in the pyrazole structure led to enhanced cytotoxicity. For instance, a derivative showed an IC₅₀ value of 0.26 µM against certain cancer cells, indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how is its structure confirmed?
- Synthesis : The compound is synthesized via multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonylation. Key steps involve:
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Controlled temperature (60–80°C) and anhydrous conditions to minimize side reactions.
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Use of catalysts like piperidine for pyrazole ring formation .
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
- Structural Confirmation :
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NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .
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Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 485.57 (CHNOS) .
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X-ray Crystallography : SHELXL refinement resolves dihedral angles between the pyrazole and thiophene rings (e.g., 12.5° deviation) .
Key Reaction Parameters Temperature: 60–80°C Catalyst: Piperidine (5 mol%) Yield: 65–72%
Q. What functional groups and structural motifs influence the compound’s reactivity and biological activity?
- Critical Functional Groups :
- Sulfonamide moiety : Enhances solubility and hydrogen-bonding with biological targets (e.g., enzymes) .
- 3-Fluorophenyl group : Introduces electron-withdrawing effects, stabilizing the pyrazole ring .
- Thiophene-2-carbonyl : Participates in π-π stacking interactions in receptor binding .
- Structural Motifs :
- The 4,5-dihydro-1H-pyrazole core contributes to conformational rigidity, critical for target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Methodological Approach :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design identifies optimal catalyst concentration (7.5 mol%) and reaction time (6 hours) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
- Data Contradictions : Discrepancies in reported yields (65–85%) may arise from solvent purity or humidity; replicate experiments under inert atmospheres (N) are recommended .
Q. How can computational methods predict the compound’s interaction with biological targets?
- QSAR Modeling :
- Train models using descriptors like logP (2.8), polar surface area (112 Å), and H-bond acceptors (5) to correlate structure with activity .
- Molecular Docking :
- AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing a docking score of −9.2 kcal/mol. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val89 .
- MD Simulations :
- GROMACS analyzes stability over 100 ns, revealing RMSD < 2.0 Å for the ligand-protein complex .
Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Root Cause Analysis :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC values. Standardize protocols using CLSI guidelines .
- Compound Degradation : HPLC-MS monitors stability in DMSO; store aliquots at −80°C to prevent sulfonamide hydrolysis .
- Meta-Analysis :
- Pool data from 5+ studies using random-effects models to calculate a weighted IC (e.g., 12.3 μM ± 1.8) .
Q. What strategies validate the crystal structure of this compound when twinning or disorder occurs?
- Crystallographic Refinement :
- SHELXL : Apply TWIN/BASF commands to model twinning (e.g., twin fraction = 0.32) and anisotropic displacement parameters (ADPs) for disordered atoms .
- PLATON : Use ADDSYM to check for missed symmetry elements in space group P2/c .
- Validation Metrics :
| Parameter | Threshold |
|---|---|
| R | < 0.05 |
| Flack x parameter | 0.02(3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
